molecular formula C50H61BrN2O4 B3255798 1-Bromo-N,N'-bis(1-hexylheptyl)perylene-3,4:9,10-bis(dicarbimide) CAS No. 259880-25-6

1-Bromo-N,N'-bis(1-hexylheptyl)perylene-3,4:9,10-bis(dicarbimide)

Cat. No. B3255798
CAS RN: 259880-25-6
M. Wt: 833.9 g/mol
InChI Key: MRCBIVBDVSDDKY-UHFFFAOYSA-N
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Description

“1-Bromo-N,N’-bis(1-hexylheptyl)perylene-3,4:9,10-bis(dicarbimide)” is a chemical compound with the empirical formula C50H62N2O4 . It has a molecular weight of 755.04 . This compound is a derivative of perylene-3,4:9,10-bis(dicarboximide), which is a perylene-based organic photocatalyst .


Molecular Structure Analysis

The molecular structure of “1-Bromo-N,N’-bis(1-hexylheptyl)perylene-3,4:9,10-bis(dicarbimide)” consists of 50 Carbon atoms, 61 Hydrogen atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Bromine atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It exhibits fluorescence with an excitation wavelength (λex) of 523 nm and an emission wavelength (λem) of 535 nm in ethanol .

properties

IUPAC Name

11-bromo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61BrN2O4/c1-5-9-13-17-21-32(22-18-14-10-6-2)52-47(54)37-28-25-34-35-26-29-39-44-40(31-41(51)45(46(35)44)36-27-30-38(48(52)55)43(37)42(34)36)50(57)53(49(39)56)33(23-19-15-11-7-3)24-20-16-12-8-4/h25-33H,5-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCBIVBDVSDDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)Br)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H61BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PDI-CC6C6-Br

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-N,N'-bis(1-hexylheptyl)perylene-3,4:9,10-bis(dicarbimide)

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